molecular formula C17H11ClN4O B11988672 2-(Benzylidene-amino)-6-chloro-2,9-dihydro-2,4,9-triaza-fluoren-1-one

2-(Benzylidene-amino)-6-chloro-2,9-dihydro-2,4,9-triaza-fluoren-1-one

Cat. No.: B11988672
M. Wt: 322.7 g/mol
InChI Key: LKPOPMQJHFODBZ-AWQFTUOYSA-N
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Description

2-(Benzylidene-amino)-6-chloro-2,9-dihydro-2,4,9-triaza-fluoren-1-one is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound is characterized by the presence of a benzylidene-amino group, a chloro substituent, and a triaza-fluorenone core, making it a versatile molecule for chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzylidene-amino)-6-chloro-2,9-dihydro-2,4,9-triaza-fluoren-1-one typically involves the condensation of 2-aminophenol with benzaldehyde derivatives under acidic or basic conditions. The reaction is often carried out in ethanol or methanol as a solvent, with the addition of catalysts such as acetic acid or hydrochloric acid to facilitate the condensation reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for reagent addition and product isolation can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(Benzylidene-amino)-6-chloro-2,9-dihydro-2,4,9-triaza-fluoren-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; in solvents like ethanol or tetrahydrofuran.

    Substitution: Sodium methoxide, potassium cyanide; in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen functionalities.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the chloro substituent.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(Benzylidene-amino)-6-chloro-2,9-dihydro-2,4,9-triaza-fluoren-1-one involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

2-(Benzylidene-amino)-6-chloro-2,9-dihydro-2,4,9-triaza-fluoren-1-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C17H11ClN4O

Molecular Weight

322.7 g/mol

IUPAC Name

3-[(E)-benzylideneamino]-8-chloro-5H-pyrimido[5,4-b]indol-4-one

InChI

InChI=1S/C17H11ClN4O/c18-12-6-7-14-13(8-12)15-16(21-14)17(23)22(10-19-15)20-9-11-4-2-1-3-5-11/h1-10,21H/b20-9+

InChI Key

LKPOPMQJHFODBZ-AWQFTUOYSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=N/N2C=NC3=C(C2=O)NC4=C3C=C(C=C4)Cl

Canonical SMILES

C1=CC=C(C=C1)C=NN2C=NC3=C(C2=O)NC4=C3C=C(C=C4)Cl

Origin of Product

United States

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